3-(4-Fluorophenyl)-4'-methylpropiophenone

Analytical chemistry Pharmaceutical intermediate Quality control

This 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0) is a fluorinated ketone essential for medicinal chemistry requiring metabolic stability. Its para-fluorophenyl substitution (LogP 3.95) is critical for CNS target engagement and differentiating from non-fluorinated or positional isomer analogs. Supplied at 97-98% purity for reproducible synthesis and analytical method development. Strictly for R&D and further manufacturing; not for human use.

Molecular Formula C16H15FO
Molecular Weight 242.29 g/mol
CAS No. 898767-89-0
Cat. No. B1327643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-4'-methylpropiophenone
CAS898767-89-0
Molecular FormulaC16H15FO
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
InChIInChI=1S/C16H15FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3
InChIKeyAROYDBYLTAAMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-4'-methylpropiophenone CAS 898767-89-0: Core Physicochemical and Structural Identity for Pharmaceutical Intermediate Procurement


3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0), with molecular formula C₁₆H₁₅FO and molecular weight 242.29 g/mol, is a fluorinated aromatic ketone belonging to the propiophenone derivative class . The compound is characterized by a para-fluorophenyl moiety connected via a three-carbon chain to a para-methylphenyl ketone group, yielding a LogP (calculated) of approximately 3.95 . It is commercially supplied as a research chemical and pharmaceutical intermediate at purities typically ranging from 95% to 98% , with primary applications in organic synthesis and medicinal chemistry scaffold development. The compound is intended exclusively for research and further manufacturing use, not for direct human application .

Why 3-(4-Fluorophenyl)-4'-methylpropiophenone Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs: Procurement Risk Assessment


Substituting 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0) with its closest positional isomers or non-fluorinated analogs introduces quantifiable differences in lipophilicity, electronic distribution, and steric configuration that directly affect synthetic outcomes, chromatographic behavior, and biological target engagement. The para-fluorophenyl substitution pattern in this compound produces a calculated LogP of approximately 3.95 , whereas the 3'-fluoro positional isomer (CAS 898768-75-7) exhibits distinct InChIKey and retention characteristics due to altered dipole moment orientation . Similarly, the ortho-methyl positional isomer (CAS 898767-85-6) differs in topological polar surface area and molecular geometry . Non-fluorinated 4'-methylpropiophenone (CAS 5337-93-9) lacks the electron-withdrawing fluorine substituent entirely, fundamentally altering its reactivity profile and physicochemical properties, including a markedly lower molecular weight (148.20 vs. 242.29 g/mol) and boiling point (238-239°C vs. ~375.7°C) . These structural variations are not interchangeable in synthetic pathways where regioselective reactivity, metabolic stability, or analytical specificity are required.

3-(4-Fluorophenyl)-4'-methylpropiophenone CAS 898767-89-0: Head-to-Head Quantitative Differentiation Evidence for Informed Sourcing Decisions


Comparative Purity Grade and Analytical Specification Benchmarking Across Commercial Suppliers

Commercial sourcing data reveals that 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0) is available at 98% purity from ChemScene (Cat. No. CS-0588183) , compared to 97% purity from Sigma-Aldrich/Rieke Metals and 95% minimum purity specification for the positional isomer 3'-fluoro-3-(4-methylphenyl)propiophenone (CAS 898768-75-7) from AKSci . The 1-3 percentage point purity differential translates to lower impurity burden in synthetic applications where downstream yield sensitivity exceeds 95% threshold requirements.

Analytical chemistry Pharmaceutical intermediate Quality control

Positional Isomer Impurity Risk Differentiation via InChIKey Specificity

The target compound 3-(4-Fluorophenyl)-4'-methylpropiophenone possesses a unique InChIKey identifier AROYDBYLTAAMKH-UHFFFAOYSA-N , which differs fundamentally from its 3'-fluoro positional isomer (CAS 898768-75-7) and 2'-methyl positional isomer (CAS 898767-85-6) with InChIKey QDIPWBWHTMAMRX-UHFFFAOYSA-N . This InChIKey divergence directly corresponds to distinct chromatographic retention behavior under reversed-phase HPLC conditions, with the para-fluorophenyl orientation in the target compound conferring a higher calculated LogP of 3.95 compared to the ortho-methyl isomer (XlogP ≈ 4.0) .

Analytical method validation Chromatographic separation Impurity profiling

Calculated Boiling Point and Vapor Pressure Differentiation for Distillation and Handling Protocol Selection

The target compound exhibits a calculated boiling point of 375.7°C at 760 mmHg and a calculated vapor pressure of 7.66 × 10⁻⁶ mmHg at 25°C . In contrast, the non-fluorinated core scaffold 4'-methylpropiophenone (CAS 5337-93-9) has a significantly lower experimentally determined boiling point of 238-239°C (lit.) . The ~137°C boiling point elevation conferred by the para-fluorophenyl substitution directly impacts distillation purification strategy and thermal stability considerations during synthetic workup.

Process chemistry Thermal stability Purification methodology

LogP and Topological Polar Surface Area Differentiation for ADME Property Inference in Drug Discovery Scaffolds

The target compound has a calculated LogP of 3.94962 and a topological polar surface area (TPSA) of 17.07 Ų . The 3'-fluoro positional isomer (CAS 898768-75-7) exhibits a slightly altered dipole moment distribution due to meta-fluorine orientation, though quantitative LogP data for direct head-to-head comparison is not available in the accessed public domain. The LogP value of approximately 3.95 places this compound in a lipophilicity range suitable for blood-brain barrier penetration potential in central nervous system drug discovery programs, consistent with the Lipinski Rule of Five threshold (LogP < 5) [1].

Medicinal chemistry Drug discovery Lipophilicity optimization

Regioisomeric Purity and Synthetic Pathway Specificity: Meta-Fluorophenyl vs. Para-Fluorophenyl Substitution

The target compound features a para-fluorophenyl substitution pattern (4-fluorophenyl at the 3-position of the propiophenone backbone). The meta-fluorophenyl regioisomer 3-(3-fluorophenyl)-4'-methylpropiophenone (CAS 898788-69-7) is commercially available as a distinct product with its own InChIKey YQFFCNWAJDRXKB-UHFFFAOYSA-N . The para vs. meta fluorine positioning produces differentiable electronic effects on the aromatic ring, with the para-substituent exerting a stronger resonance electron-withdrawing effect (+M) compared to the meta-substituent's primarily inductive effect (-I) [1]. This electronic differentiation influences the reactivity of the adjacent ketone carbonyl in nucleophilic addition reactions and the stability of reaction intermediates.

Synthetic methodology Regioselectivity Pharmaceutical impurity control

3-(4-Fluorophenyl)-4'-methylpropiophenone CAS 898767-89-0: Evidence-Based Research and Industrial Application Scenarios


Pharmaceutical Intermediate in CNS-Targeted Drug Discovery Requiring LogP-Optimized Fluorinated Scaffolds

The calculated LogP of 3.95 and TPSA of 17.07 Ų make 3-(4-Fluorophenyl)-4'-methylpropiophenone a suitable building block for medicinal chemistry programs targeting central nervous system indications, where balanced lipophilicity is required to achieve adequate blood-brain barrier penetration while maintaining developable physicochemical properties within Lipinski Rule of Five parameters [1]. The para-fluorophenyl substitution pattern provides enhanced metabolic stability compared to non-fluorinated analogs, supporting its selection as a privileged scaffold for lead optimization campaigns.

Analytical Reference Standard for HPLC Method Development and Positional Isomer Impurity Tracking

The unique InChIKey AROYDBYLTAAMKH-UHFFFAOYSA-N enables unambiguous identification of 3-(4-Fluorophenyl)-4'-methylpropiophenone in complex reaction mixtures. Commercial availability at 97-98% purity supports its use as an analytical reference standard for developing and validating HPLC or UPLC methods designed to separate and quantify this specific regioisomer from its positional isomers (CAS 898767-85-6, CAS 898768-75-7) in pharmaceutical process control and impurity profiling applications.

Building Block for Structure-Activity Relationship Studies of Fluorinated Propiophenone Derivatives

The defined para-fluorophenyl substitution pattern in 3-(4-Fluorophenyl)-4'-methylpropiophenone provides a controlled structural variable for systematic SAR investigations of propiophenone-based pharmacophores [2]. The compound's well-characterized physicochemical properties, including calculated boiling point (375.7°C) and density (1.108 g/cm³) , enable reproducible synthetic handling and purification protocols essential for generating reliable biological activity data across compound series.

Process Chemistry Development Requiring Defined Thermal Stability and Distillation Parameters

The calculated boiling point of 375.7°C at 760 mmHg provides process chemists with a critical design parameter for selecting appropriate distillation equipment, vacuum conditions, and thermal exposure limits during large-scale synthesis and purification. This data enables informed engineering decisions that are not transferable to the non-fluorinated analog 4'-methylpropiophenone, which boils at 238-239°C and would require substantially different process parameters.

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